![molecular formula C9H10Cl2F3N B13460520 {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a substituted benzylamine derivative featuring a chloro and trifluoromethyl group at the 2- and 6-positions of the phenyl ring, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in agrochemical research.
Properties
Molecular Formula |
C9H10Cl2F3N |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10;/h2-4,14H,5H2,1H3;1H |
InChI Key |
DNPJRFITRPRZLY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves:
- Functionalization of a chlorinated trifluoromethyl-substituted aromatic ring.
- Introduction of a benzylamine moiety via substitution or reductive amination.
- Methylation of the amine group.
- Formation of the hydrochloride salt for stability and isolation.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloro-6-(trifluoromethyl)benzaldehyde or 2-chloro-6-(trifluoromethyl)benzyl chloride : These serve as electrophilic aromatic substrates for nucleophilic substitution or reductive amination steps.
- Methylamine or methylamine equivalents : Used for amine introduction.
- Reducing agents : Such as sodium cyanoborohydride or hydrogenation catalysts for reductive amination.
- Hydrochloric acid : For salt formation.
Synthetic Routes
Route A: Reductive Amination Approach
Formation of Benzylamine Intermediate
- React 2-chloro-6-(trifluoromethyl)benzaldehyde with methylamine under controlled pH conditions to form an imine intermediate.
- Reduce the imine in situ using sodium cyanoborohydride or catalytic hydrogenation to yield {[2-chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine.
-
- Treat the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
Route B: Nucleophilic Substitution on Benzyl Chloride
-
- React 2-chloro-6-(trifluoromethyl)benzyl chloride with methylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) at elevated temperature to substitute chloride with methylamine.
-
- As above, convert the free amine to the hydrochloride salt by acid treatment.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Imine formation | 2-chloro-6-(trifluoromethyl)benzaldehyde, methylamine, pH ~6-7, room temp | >90 | Imine formation is rapid and reversible |
Reductive amination | Sodium cyanoborohydride, MeOH, 0-25 °C | 85-95 | Mild conditions prevent side reactions |
Nucleophilic substitution | 2-chloro-6-(trifluoromethyl)benzyl chloride, methylamine, acetonitrile, 60-80 °C | 70-85 | Requires excess methylamine for completion |
Hydrochloride salt formation | HCl gas or aqueous HCl, ethanol or ether | >95 | Crystallizes as stable hydrochloride salt |
Analytical Data Supporting Preparation
-
- ^1H NMR shows characteristic benzylic CH2 signals adjacent to the amine, methyl singlet from N-CH3, and aromatic protons shifted by electron-withdrawing chloro and trifluoromethyl groups.
- ^13C NMR confirms aromatic carbons, benzylic carbon, and methyl carbon.
-
- Molecular ion peak consistent with C8H9ClF3N (M+H)+ at expected m/z.
-
- N-H stretching bands confirm amine presence.
- C-F stretching bands characteristic of trifluoromethyl groups.
-
- Hydrochloride salt typically exhibits a sharp melting point indicative of purity.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Reductive Amination | 2-chloro-6-(trifluoromethyl)benzaldehyde | Methylamine, NaBH3CN or H2 | Room temp to 25 °C | 85-95 | High selectivity, mild | Requires careful pH control |
Nucleophilic Substitution | 2-chloro-6-(trifluoromethyl)benzyl chloride | Methylamine | 60-80 °C | 70-85 | Straightforward, scalable | Possible side reactions |
Salt Formation | Free amine | HCl (gas or aqueous) | Ambient | >95 | Improves stability and purity | Requires handling corrosive acid |
Professional Notes and Recommendations
Solvent drying and purity of starting materials are critical to avoid side reactions and maximize yield.
Molar ratios of amine to substrate should be optimized (typically 1.5 to 3 equivalents of methylamine) to drive reactions to completion.
Reaction monitoring by TLC or HPLC is recommended to determine endpoint and minimize impurities.
Hydrochloride salt formation enhances compound stability, handling, and crystallinity, facilitating purification.
Scale-up considerations include controlling exothermicity during reductive amination and managing corrosive HCl safely.
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a primary amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thioether derivative, while oxidation of the amine group could produce a nitroso compound.
Scientific Research Applications
{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
{[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
This compound shares a trifluoromethyl group but replaces the chloro-substituted phenyl ring with a pyrimidine heterocycle. The pyrimidine moiety likely alters electronic properties and bioavailability compared to the phenyl backbone of the target compound. Its hydrate form may further influence solubility .
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
Nitrapyrin, a soil bactericide, substitutes the benzylamine group with a pyridine ring and replaces trifluoromethyl with trichloromethyl. The shift from phenyl to pyridine and chlorine/trifluoromethyl positioning significantly impacts biological targets, favoring nitrification inhibition over herbicidal activity .
Table 1: Structural and Functional Comparison
Compound | Core Structure | Key Substituents | Primary Application |
---|---|---|---|
Target Compound | Phenyl | 2-Cl, 6-CF₃ | Herbicide (rape-specific) |
{[4-Methyl-6-(CF₃)-2-pyrimidinyl]methyl}amine HCl hydrate | Pyrimidine | 4-CH₃, 6-CF₃ | Undocumented |
Nitrapyrin | Pyridine | 2-Cl, 6-CCl₃ | Soil bactericide |
Functional Analogs in Herbicidal Activity
Oxyfluorfen and Nitrofluorfen
These diphenyl ether herbicides (e.g., oxyfluorfen: 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-CF₃ benzene) share the trifluoromethyl and chloro motifs but incorporate nitro and ether groups. They exhibit broad-spectrum herbicidal activity, contrasting with the target compound’s selective inhibition of rape (Brassica napus) .
Table 2: Herbicidal Activity Comparison
Compound | Target Species | Efficacy (Concentration) | Selectivity |
---|---|---|---|
Target Compound | Rape | Moderate (10–100 µM) | High (rape-specific) |
Oxyfluorfen | Broadleaf weeds | High (1–10 µM) | Broad-spectrum |
Metsulfuron methyl | Grasses/weeds | High (0.1–1 µM) | Broad-spectrum |
Substituent Effects on Bioactivity
- Chloro vs. Trifluoromethyl Positioning : The 2-Cl, 6-CF₃ arrangement in the target compound may optimize steric and electronic interactions with plant-specific enzymes, whereas 4-CF₃ analogs (e.g., in thiophene fentanyl derivatives) prioritize lipophilicity for membrane penetration .
- Amine Functionalization : Methylamine substitution in the target compound likely reduces metabolic degradation compared to unsubstituted amines, enhancing persistence in plant tissues .
Biological Activity
Introduction
{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated aromatic ring, a trifluoromethyl group, and a methylamine moiety. This combination of functional groups suggests potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is C10H11ClF3N·HCl, with a molecular weight of approximately 260.08 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C10H11ClF3N·HCl |
Molecular Weight | 260.08 g/mol |
Functional Groups | Chlorine, Trifluoromethyl, Methylamine |
Solubility | Soluble in water and organic solvents |
The biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature, which may stabilize interactions with target proteins.
Predicted Biological Activities
Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), preliminary predictions suggest that this compound may exhibit:
- Antidepressant activity : Similar to other compounds containing methylamine moieties.
- Antipsychotic effects : Due to the structural similarities with known antipsychotic agents.
- Antiviral properties : Potentially effective against viral replication pathways.
Antiviral Activity Assessment
A recent study evaluated the antiviral potential of various compounds similar in structure to this compound. The findings indicated that compounds with trifluoromethyl groups exhibited significant antiviral activity against influenza viruses. The compound's structural characteristics were hypothesized to contribute to its efficacy in inhibiting viral replication pathways, although specific data on this compound remains limited .
In Vitro Studies on Cancer Cell Lines
In vitro studies have shown that compounds with similar structures can selectively inhibit cancer cell proliferation. For example, analogs demonstrated IC50 values indicating potent inhibitory effects on breast cancer cell lines while sparing non-cancerous cells . These findings suggest that this compound may also possess selective anticancer properties.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds in this class exhibit favorable safety profiles at therapeutic doses. A subacute toxicity study involving similar compounds showed no significant adverse effects at doses up to 40 mg/kg in animal models . Further investigations are necessary to establish the safety profile specific to this compound.
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Trifluoperazine | Trifluoromethyl group | Antipsychotic |
Fluoxetine | Trifluoromethyl group | Antidepressant |
Chlorpromazine | Chlorinated aromatic system | Antipsychotic |
This compound | Unique combination of functional groups | Potential antidepressant/antipsychotic |
Q & A
Q. What analytical methods are recommended for characterizing the purity and identity of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for characterization. LCMS provides molecular weight confirmation (e.g., observed m/z 411 [M+H]+ in Reference Example 107), while HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) verify purity . Method validation should include column type, mobile phase composition, and gradient conditions, as exemplified in patent applications using QC-SMD-TFA05 or SQD-FA05 protocols .
Q. What synthetic routes are documented for this compound in academic research?
The compound is synthesized via nucleophilic substitution or reductive amination. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85) reacts with halogenated aryl intermediates under basic conditions (e.g., cesium carbonate in acetonitrile/methanol) to form the target amine hydrochloride . Reaction optimization includes temperature control (e.g., 65°C) and inert atmospheres (nitrogen) to minimize side reactions .
Q. How should researchers store this compound to ensure stability?
Stability studies suggest storage at -20°C in anhydrous conditions, as analogs like Fluoxetine hydrochloride degrade under moisture and elevated temperatures . For short-term use, desiccated environments with inert gas (argon) are advised. Degradation products can be monitored via HPLC tracking of retention time shifts .
Advanced Research Questions
Q. How can contradictory LCMS or HPLC data between studies be resolved?
Discrepancies in retention times or m/z values often stem from analytical condition variations. For instance, retention times differ between QC-SMD-TFA05 (1.35 minutes) and SMD-TFA05 (1.67 minutes) due to column aging or mobile phase pH adjustments . Cross-validation using internal standards (e.g., deuterated analogs) and harmonizing protocols across labs are recommended. Contradictory m/z data may arise from adduct formation (e.g., [M+Na]+ vs. [M+H]+), requiring high-resolution MS for clarification .
Q. What strategies improve reaction yields during scale-up synthesis?
Yield optimization involves solvent selection (e.g., acetonitrile for improved solubility) and catalyst screening. Patent data show tetrabutylammonium iodide (16.1 mg) enhances nucleophilicity in SN2 reactions, achieving 87% yield in Example 438 . Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) help identify rate-limiting steps, such as intermediate imine formation .
Q. How can degradation pathways be systematically investigated?
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions reveal stability profiles. For example, exposure to hydroiodic acid (HI) in methanol induces dehalogenation or demethylation, detectable via LCMS shifts (e.g., m/z 531 [M-H]- to 473 after dechlorination) . Mass fragmentation patterns and isotopic labeling (e.g., ²H or ¹³C) aid in mapping degradation intermediates .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR requires systematic substitution at the trifluoromethyl or chloro positions. Patent examples demonstrate replacing the pyridinyl group with pyrimidinyl (e.g., m/z 658 vs. 772) to modulate biological activity . Computational modeling (docking studies) and in vitro assays (e.g., receptor binding) should correlate structural changes (e.g., steric bulk or electron-withdrawing effects) with activity trends .
Q. Methodological Notes
- LCMS/HPLC Validation : Always report column specifications (C18 reverse-phase), flow rates, and buffer systems (e.g., formic acid) to ensure reproducibility .
- Synthetic Reproducibility : Use cesium carbonate for deprotonation in polar aprotic solvents, as seen in Example 438 .
- Stability Protocols : Include lyophilization for hygroscopic hydrochloride salts to prevent hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.